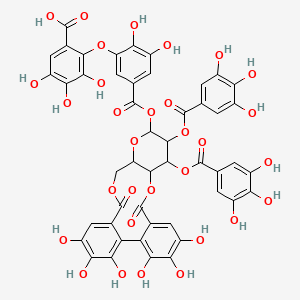
Coriariin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coriariin B is a hydrolyzable tannin isolated from the leaves of Coriaria japonica A. GRAY. It belongs to the class of ellagitannins, which are polyphenolic compounds known for their diverse biological activities. This compound is a monomeric hydrolyzable tannin, structurally related to coriariin A, which is a dimeric form .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Coriariin B involves the preparation of dehydrodigallic acid, a fundamental structure of ellagitannins. A classical Ullmann reaction is employed for the formation of the highly hindered biaryl ether structure. The protection of phenolic hydroxy groups is crucial in this reaction. The synthesis of dehydrodigallic acid and its derivatives is performed using a four-step sequence involving Diels-Alder dimerization and reductive rearrangement .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis methods are developed for laboratory-scale production and involve complex organic synthesis techniques .
化学反应分析
Types of Reactions: Coriariin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to introduce different functional groups.
Major Products: The major products formed from these reactions include modified ellagitannins with enhanced biological activities. These modifications can lead to the development of new compounds with potential therapeutic applications .
科学研究应用
Coriariin B has been extensively studied for its diverse biological activities. Some of its notable applications include:
Chemistry: Used as a model compound for studying the synthesis and reactivity of ellagitannins.
Biology: Exhibits antioxidant, antiviral, and antimicrobial properties.
Medicine: Potential therapeutic applications in treating various diseases due to its anti-inflammatory and anticancer properties.
Industry: Used in the tanning industry for its ability to bind to proteins and form stable complexes.
作用机制
The mechanism of action of Coriariin B involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Antiviral Activity: Inhibits virus adsorption, penetration, and replication.
Antimicrobial Activity: Binds to bacterial cell walls and disrupts their integrity.
相似化合物的比较
Coriariin B is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:
Coriariin A: A dimeric form of this compound with similar biological activities.
Geraniin: Another ellagitannin with potent antioxidant and antiviral properties.
Tellimagrandin I and II: Hydrolyzable tannins with similar chemical structures and biological activities.
This compound stands out due to its monomeric structure and specific reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
106339-49-5 |
|---|---|
分子式 |
C48H34O31 |
分子量 |
1106.8 g/mol |
IUPAC 名称 |
2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C48H34O31/c49-17-1-11(2-18(50)29(17)57)43(68)77-40-39-26(10-73-46(71)14-7-22(54)32(60)35(63)27(14)28-15(47(72)76-39)8-23(55)33(61)36(28)64)75-48(41(40)78-44(69)12-3-19(51)30(58)20(52)4-12)79-45(70)13-5-21(53)31(59)25(6-13)74-38-16(42(66)67)9-24(56)34(62)37(38)65/h1-9,26,39-41,48-65H,10H2,(H,66,67) |
InChI 键 |
JYGFZLCXGAQJNW-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















